Hexanoic acid, potassium salt

Vue d'ensemble

Description

Hexanoic acid, potassium salt, also known as potassium hexanoate, is a carboxylate salt derived from hexanoic acid. Hexanoic acid is a saturated fatty acid with a six-carbon chain, and its potassium salt form is commonly used in various industrial and research applications due to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Hexanoic acid, potassium salt, can be synthesized through the neutralization of hexanoic acid with potassium hydroxide. The reaction is typically carried out in an aqueous solution, where hexanoic acid is dissolved in water and then reacted with an equimolar amount of potassium hydroxide. The reaction proceeds as follows:

C6H11COOH+KOH→C6H11COOK+H2O

Industrial Production Methods: In industrial settings, the production of this compound, involves the large-scale neutralization of hexanoic acid with potassium hydroxide. The process is similar to the laboratory synthesis but is carried out in larger reactors with precise control over temperature and pH to ensure complete reaction and high yield.

Analyse Des Réactions Chimiques

Chemical Reactions of Hexanoic Acid, Potassium Salt

This compound, undergoes several types of chemical reactions:

-

Oxidation: It can be oxidized to produce hexanoic acid or shorter-chain carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

-

Reduction: It can be reduced to hexanol under specific conditions using reducing agents like lithium aluminum hydride or hydrogen gas with a catalyst.

-

Substitution: It can participate in nucleophilic substitution reactions where the carboxylate group is replaced by other functional groups using nucleophiles like alkyl halides or amines.

Major Products Formed:

-

Oxidation: Hexanoic acid, shorter-chain carboxylic acids

-

Reduction: Hexanol

-

Substitution: Various substituted carboxylates, depending on the nucleophile used

Use as a Catalyst

Potassium 2-ethylhexanoate, a similar compound, acts as a catalyst for polyurethanes and is soluble in water, alcohol, and other polar solvents . It demonstrates strong catalytic properties, reduces the 'demoulding' time in foams, and promotes the 'cross-linking' and 'cure' process . Furthermore, it can be utilized with cobalt to support the acceleration effect in unsaturated polyesters, decreasing discoloration of urethane polymer systems caused by cobalt . Potassium 2-ethylhexanoate is also an effective promoter with cobalt octoate used in low color applications and is widely used in rigid isocyanate foam reactions .

Spectroscopic Analysis

In ATR-FTIR spectroscopy, the addition of phthalimide potassium salt as a reactive reagent to samples prepared using different hexanoic acid contents with FFA-free oil results in a spectral response at 4000–750 cm-1 . The band at 1571 cm−1 is associated with the ν(COO−) anti-symmetric stretching vibration . As free fatty acid (FFA) in the oil increases, the spectra of the samples show an increase in the ν(COO−) band at 1571 cm−1, which indicates that FFA was converted to carboxylate by phthalimide potassium salt .

Applications De Recherche Scientifique

Scientific Research Applications

1. Chemistry and Organic Synthesis

- Hexanoic acid, potassium salt serves as a reagent in organic synthesis. It acts as a precursor for synthesizing other compounds, including esters and amides. Its carboxylate group allows it to participate in nucleophilic substitution reactions, making it valuable for creating diverse chemical products.

2. Biological Studies

- In biological research, this compound is utilized to study fatty acid metabolism. It serves as a model compound for examining the properties and behaviors of carboxylate salts in biological systems. Its interaction with cell membranes can influence metabolic pathways related to fatty acid oxidation and synthesis .

3. Industrial Applications

- The compound finds applications in the production of soaps and detergents due to its surfactant properties. Additionally, it is used as a corrosion inhibitor in various industrial settings, enhancing the longevity of materials exposed to corrosive environments .

Data Table: Comparison with Similar Compounds

| Compound | Chemical Formula | Applications |

|---|---|---|

| This compound | C₆H₁₁KO₂ | Organic synthesis, biological studies |

| Sodium Hexanoate | C₆H₁₁NaO₂ | Similar applications as potassium salt |

| Potassium Butanoate | C₄H₉KO₂ | Shorter-chain applications |

| Potassium Octanoate | C₈H₁₅KO₂ | Longer-chain applications |

Case Studies

Case Study 1: Fatty Acid Metabolism

In a study examining the role of hexanoic acid derivatives in fatty acid metabolism, researchers utilized potassium hexanoate to investigate its effects on metabolic pathways in liver cells. The findings indicated that hexanoate influenced key enzymes involved in lipid metabolism, highlighting its potential as a therapeutic agent for metabolic disorders .

Case Study 2: Corrosion Inhibition

A recent investigation into the efficacy of this compound as a corrosion inhibitor demonstrated significant protective effects on metal surfaces exposed to aggressive environments. The study compared its performance against traditional inhibitors and found that it provided comparable or superior protection while being less toxic to aquatic life .

Mécanisme D'action

The mechanism of action of hexanoic acid, potassium salt, involves its interaction with various molecular targets and pathways. In biological systems, it can act as a fatty acid analog, influencing metabolic pathways related to fatty acid oxidation and synthesis. It can also interact with cell membranes, affecting their fluidity and permeability.

Comparaison Avec Des Composés Similaires

Hexanoic acid, potassium salt, can be compared with other carboxylate salts such as:

Sodium hexanoate: Similar in structure but with sodium as the counterion.

Potassium butanoate: A shorter-chain carboxylate salt with similar properties but different chain length.

Potassium octanoate: A longer-chain carboxylate salt with different solubility and reactivity.

Uniqueness: this compound, is unique due to its specific chain length, which provides a balance between hydrophobic and hydrophilic properties, making it suitable for various applications in both aqueous and non-aqueous environments.

Activité Biologique

Hexanoic acid, potassium salt (also known as potassium hexanoate), is a carboxylate salt derived from hexanoic acid, a saturated fatty acid with a six-carbon chain. This compound has garnered attention in various fields of research due to its unique biological properties and applications. This article delves into the biological activity of this compound, exploring its mechanisms of action, effects on metabolic pathways, and potential applications in agriculture and industry.

This compound can be synthesized through the neutralization of hexanoic acid with potassium hydroxide in an aqueous solution. The reaction can be represented as follows:

This compound is characterized by its solubility in water and its ability to act as a fatty acid analog, influencing various metabolic pathways related to fatty acid oxidation and synthesis .

This compound exhibits its biological activity primarily through the following mechanisms:

- Fatty Acid Metabolism : It acts as a fatty acid analog, influencing metabolic pathways associated with fatty acid oxidation and synthesis. This interaction can modulate energy production and lipid metabolism in cells .

- Cell Membrane Interaction : The compound can affect cell membrane fluidity and permeability, which may influence cellular signaling and transport processes .

- Antimicrobial Activity : Hexanoic acid has demonstrated antimicrobial properties, particularly against certain bacteria and fungi, making it a candidate for agricultural applications .

Biological Activity in Research

Recent studies have highlighted the biological activities of this compound in various contexts:

- Agricultural Applications : Research indicates that exogenous application of hexanoic acid can induce primary defense responses in plants. For example, a study on tomato plants infected with Alternaria solani showed that treatment with hexanoic acid enhanced the plants' defense mechanisms against fungal infection .

- Metabolic Effects : In animal studies, hexanoic acid has been shown to influence lipid metabolism positively. For instance, it has been associated with reduced tumor incidence in high-dose groups during long-term toxicity studies .

1. Defense Responses in Tomato Plants

A study investigated the effects of exogenous hexanoic acid on tomato plants infected with Alternaria solani. The results indicated that hexanoic acid treatment led to increased levels of defense-related compounds and enhanced resistance to the pathogen. This suggests potential applications in crop protection strategies.

2. Toxicological Assessment

In a two-year study involving Fischer F344 rats, hexanoic acid was administered at varying doses. The findings indicated that higher doses resulted in a lower incidence of primary tumors compared to control groups, suggesting possible protective effects against carcinogenesis .

Comparison with Other Compounds

This compound can be compared with other similar carboxylate salts to understand its unique properties:

| Compound | Chain Length | Solubility | Biological Activity |

|---|---|---|---|

| Hexanoic Acid | 6 | High | Fatty acid metabolism modulation |

| Sodium Hexanoate | 6 | High | Similar metabolic effects |

| Potassium Butanoate | 4 | Moderate | Shorter chain; different activity |

| Potassium Octanoate | 8 | High | Longer chain; different solubility |

Propriétés

IUPAC Name |

potassium;hexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2.K/c1-2-3-4-5-6(7)8;/h2-5H2,1H3,(H,7,8);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLGUIMKBRCQORR-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

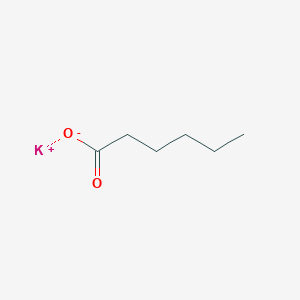

CCCCCC(=O)[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11KO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

142-62-1 (Parent) | |

| Record name | Hexanoic acid, potassium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019455006 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID10941197 | |

| Record name | Potassium hexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10941197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19455-00-6 | |

| Record name | Hexanoic acid, potassium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019455006 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Potassium hexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10941197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.